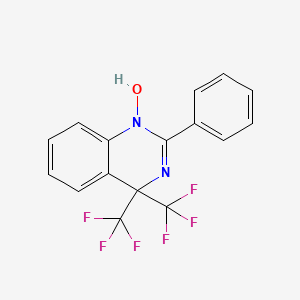
2-Phenyl-4,4-bis(trifluoromethyl)quinazolin-1(4H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4,4-bis(trifluoromethyl)quinazolin-1(4H)-ol is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl groups often enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,4-bis(trifluoromethyl)quinazolin-1(4H)-ol typically involves multi-step organic reactions. A common route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be carried out using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Phenyl Substitution: The phenyl group can be introduced via Suzuki coupling or other cross-coupling reactions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or quinazoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted quinazolines and their derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing drugs targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular pathways and mechanisms.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The trifluoromethyl groups may enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
4,4-Bis(trifluoromethyl)quinazoline: Lacks the phenyl group but shares the trifluoromethylated quinazoline core.
2-Phenylquinazoline: Lacks the trifluoromethyl groups but has the phenyl-substituted quinazoline core.
Uniqueness
2-Phenyl-4,4-bis(trifluoromethyl)quinazolin-1(4H)-ol is unique due to the combination of the phenyl group and two trifluoromethyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
62457-67-4 |
|---|---|
Molecular Formula |
C16H10F6N2O |
Molecular Weight |
360.25 g/mol |
IUPAC Name |
1-hydroxy-2-phenyl-4,4-bis(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C16H10F6N2O/c17-15(18,19)14(16(20,21)22)11-8-4-5-9-12(11)24(25)13(23-14)10-6-2-1-3-7-10/h1-9,25H |
InChI Key |
GMTJWNHAGIKFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C3=CC=CC=C3N2O)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















